molecular formula C11H18N2O B1433963 1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole CAS No. 1601130-62-4

1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole

Cat. No.: B1433963
CAS No.: 1601130-62-4
M. Wt: 194.27 g/mol
InChI Key: OJOYIFJAHKTWEL-UHFFFAOYSA-N
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Description

1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 2,2,5,5-tetramethyloxolan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reaction: The pyrazole ring is introduced via a substitution reaction, where the oxolane derivative reacts with a suitable pyrazole precursor under controlled conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles or electrophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions or cellular processes.

Mechanism of Action

The mechanism of action of 1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-imidazole
  • 1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-triazole
  • 1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-tetrazole

Uniqueness

1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both the oxolane and pyrazole rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

1-(2,2,5,5-tetramethyloxolan-3-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-10(2)8-9(11(3,4)14-10)13-7-5-6-12-13/h5-7,9H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOYIFJAHKTWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)N2C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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